molecular formula C7H5F3O2S B14033700 2,2,2-Trifluoro-1-(5-methoxythiophen-2-yl)ethanone

2,2,2-Trifluoro-1-(5-methoxythiophen-2-yl)ethanone

Cat. No.: B14033700
M. Wt: 210.18 g/mol
InChI Key: XDIRNGDTKXDFPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(5-methoxythiophen-2-yl)ethanone is an organic compound with the molecular formula C7H5F3O2S and a molecular weight of 210.17 g/mol . This compound is characterized by the presence of trifluoromethyl and methoxythiophene groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(5-methoxythiophen-2-yl)ethanone typically involves the reaction of 5-methoxythiophene-2-carboxylic acid with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(5-methoxythiophen-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,2-Trifluoro-1-(5-methoxythiophen-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(5-methoxythiophen-2-yl)ethanone involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxythiophene moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(5-methoxythiophen-2-yl)ethanone is unique due to the presence of both trifluoromethyl and methoxythiophene groups, which impart distinct chemical and physical properties.

Properties

Molecular Formula

C7H5F3O2S

Molecular Weight

210.18 g/mol

IUPAC Name

2,2,2-trifluoro-1-(5-methoxythiophen-2-yl)ethanone

InChI

InChI=1S/C7H5F3O2S/c1-12-5-3-2-4(13-5)6(11)7(8,9)10/h2-3H,1H3

InChI Key

XDIRNGDTKXDFPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(S1)C(=O)C(F)(F)F

Origin of Product

United States

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